![molecular formula C9H11IN2O3 B1406572 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1627924-17-7](/img/structure/B1406572.png)
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C7H10INO3. It is a white powder that is soluble in water and alcohols. It has a melting point of 243-244 °C and a boiling point of 431-432 °C. This compound is a versatile compound that is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Functionalization and Synthesis
- Functionalization Reactions : Studies have demonstrated the utility of 1H-pyrazole-3-carboxylic acid in various functionalization reactions, which is a key step in the synthesis of numerous compounds (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).
- Synthesis of Energetic Salts : Research indicates the synthesis of novel energetic compounds using 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, showcasing the potential in developing high-performance energetic materials (Zheng et al., 2020).
Molecular Docking and Pharmacokinetics
- Molecular Docking Studies : 1H-pyrazole derivatives have been synthesized and studied for their antibacterial properties, with molecular docking studies performed to understand their interactions at the molecular level (Dhevaraj et al., 2019).
Coordination Chemistry
- Synthesis of Coordination Complexes : Pyrazole-dicarboxylate acid derivatives have been used in the synthesis of CuII/CoII coordination complexes, contributing to the field of coordination chemistry and potentially expanding the applications in catalysis and materials science (Radi et al., 2015).
Peptide Bond Replacements
- Peptide Bond Replacements : Research has explored the use of pyrazole-carboxylic acids as replacements in peptide bonds, which could have implications in the design of novel peptides and peptide-based therapeutics (Jones et al., 2011).
Nonlinear Optical Materials
- Nonlinear Optical Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been identified as potential materials for nonlinear optical applications, demonstrating the versatility of pyrazole derivatives in advanced material science (Chandrakantha et al., 2013).
properties
IUPAC Name |
3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O3/c10-8-6(9(13)14)5-12(11-8)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPIZSKNOJQQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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